molecular formula C12H18O B12681414 2,3,4-Triethylphenol CAS No. 51690-47-2

2,3,4-Triethylphenol

Cat. No.: B12681414
CAS No.: 51690-47-2
M. Wt: 178.27 g/mol
InChI Key: AFXQOXNRTJFOJV-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Alkylphenol Chemistry

The study of alkylphenols dates back to the early 20th century, with initial research focusing on their synthesis and basic properties. The primary method for their production is the alkylation of phenol (B47542) with alkenes. wikipedia.org Over the years, the applications of alkylphenols have expanded significantly. Long-chain alkylphenols became crucial in the manufacturing of detergents, while others were utilized in making fragrances, thermoplastic elastomers, and fire-retardant materials. wikipedia.org The development of hindered phenols, a subset of alkylphenols with bulky alkyl groups ortho to the hydroxyl group, marked a significant evolution in the field. These compounds are highly effective as antioxidants, preventing oxidative degradation in polymers, plastics, and lubricants. vinatiorganics.comwelltchemicals.commfa.org The unique structure of hindered phenols allows them to act as potent free radical scavengers. mfa.org

Structural Characteristics and Isomeric Considerations within Triethylphenols

The molecular formula for triethylphenol is C12H18O. Structural isomers are molecules that share the same molecular formula but have different arrangements of atoms. ausetute.com.au In the case of triethylphenols, the positions of the three ethyl groups on the phenol ring can vary, leading to several structural isomers. For example, 2,4,6-triethylphenol (B13062848) is a well-known isomer. guidechem.com

The specific placement of the ethyl groups in 2,3,4-triethylphenol results in a unique steric and electronic environment around the hydroxyl group and the aromatic ring. This arrangement influences its reactivity, acidity, and potential for intermolecular interactions. The substitution pattern of a phenol critically determines its properties, including the bond dissociation energy and acidity of the hydroxyl group, as well as the redox properties of the aromatic ring. mcgill.ca Consequently, different isomers of triethylphenol can exhibit distinct behaviors and chemical activities.

Contemporary Research Landscape for Substituted Phenolic Compounds

Substituted phenolic compounds are a major focus of current chemical research due to their diverse applications. In 2020, approximately 60% of small molecule drugs approved by the FDA contained a phenol or a related phenolic ether, highlighting their importance in the pharmaceutical industry. mcgill.ca Research is ongoing to develop novel materials with enhanced durability by incorporating hindered phenols. vinatiorganics.com The antioxidant properties of these compounds are also being explored for applications in food preservation, cosmetics, and medicine. vinatiorganics.com

Furthermore, the selective synthesis of specific isomers of substituted phenols remains a significant challenge and an active area of research. chemrxiv.org For instance, meta-substituted phenols have historically been more difficult to synthesize due to the ortho- and para-directing effects of the hydroxyl group. researchgate.net Recent advancements have reported methods for the para- to meta-isomerization of phenols, opening new avenues for creating novel chemical structures. mcgill.caresearchgate.net The study of substituted phenols also extends to their role in catalysis and the development of new synthetic methodologies. For example, ruthenium-catalyzed C-H bond functionalization has been used for the synthesis of m-alkylphenols. acs.org

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51690-47-2

Molecular Formula

C12H18O

Molecular Weight

178.27 g/mol

IUPAC Name

2,3,4-triethylphenol

InChI

InChI=1S/C12H18O/c1-4-9-7-8-12(13)11(6-3)10(9)5-2/h7-8,13H,4-6H2,1-3H3

InChI Key

AFXQOXNRTJFOJV-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=C(C=C1)O)CC)CC

Origin of Product

United States

Advanced Synthetic Methodologies for 2,3,4 Triethylphenol and Its Derivatives

Catalytic Strategies for Targeted Alkylation of Phenols

The selective alkylation of phenols is a significant area of industrial chemistry. The primary challenge is controlling the regioselectivity (ortho, meta, para) and the degree of alkylation.

Role of Mixed Metal Oxide Catalysts in Phenol (B47542) AlkylationMixed metal oxides are widely researched as catalysts for phenol alkylation due to their tunable acidic and basic properties.

Cu-Mg-Al mixed oxides have been shown to be effective in the alkylation of phenol, leading to multi-alkylated products. heteroletters.org The Lewis acid sites, primarily Cu and Al cations, catalyze the C-alkylation reactions. heteroletters.org

Cerium-based mixed oxides (e.g., Ce-Fe, Ce-V, Ce-Zr) are used for the vapor-phase methylation of phenol, primarily yielding o-cresol (B1677501) and 2,6-xylenol. The catalytic activity is linked to the number and strength of acidic sites on the catalyst surface. dss.go.th

Magnesium oxide-based catalysts , often modified with other metals like vanadium, chromium, or iron, are particularly noted for their high selectivity in ortho-alkylation reactions at high temperatures.

Sulfated mixed metal oxides , such as sulfated tin-zirconium oxides (S-SnO₂/ZrO₂), exhibit super-acidic properties and are active catalysts for reactions like the tert-butylation of phenol.

A selection of mixed metal oxide catalysts and their applications in phenol alkylation is presented below.

Catalyst SystemAlkylating AgentPrimary ProductsReference
Cu-Mg-Al OxidesEthanolMulti-alkylated phenols heteroletters.org
Ce-Fe / Ce-V / Ce-Zr OxidesMethanol (B129727)o-cresol, 2,6-xylenol dss.go.th
Mg-V/Cr-Mn OxidesNot specifiedOrtho-alkylated phenols
Sulfated SnO₂-ZrO₂tert-Butyl alcohol2-TBP, 4-TBP

Application of Ionic Liquids as Catalytic Systems for Phenol TransformationsIonic liquids (ILs) have emerged as green and efficient solvents and catalysts for various chemical reactions, including phenol alkylation.

Multi-Step Synthesis Approaches for Substituted Phenols

The synthesis of a specific polysubstituted phenol like 2,3,4-triethylphenol often requires multi-step sequences to ensure the correct placement of the ethyl groups. Direct alkylation of phenol is generally not a viable option as it typically leads to a mixture of ortho- and para-substituted products, and achieving the vicinal 2,3,4-substitution pattern is highly challenging.

One of the foundational methods for introducing alkyl groups to an aromatic ring is the Friedel-Crafts alkylation . rsc.org This reaction involves an alkyl halide, an alkene, or an alcohol as the alkylating agent and a Lewis acid catalyst, such as aluminum chloride (AlCl₃). rsc.orgrsc.org However, this method suffers from several drawbacks when applied to the synthesis of highly substituted phenols. The reaction is often difficult to control, leading to polyalkylation, and the alkyl groups themselves can undergo rearrangement. rsc.org Furthermore, the hydroxyl group of phenol can coordinate with the Lewis acid catalyst, deactivating the ring towards electrophilic substitution or leading to O-alkylation as a side reaction. ingentaconnect.com

To overcome these limitations, more controlled, multi-step synthetic routes are employed. These can involve:

Cyclization and Annulation Reactions: These methods build the aromatic ring from acyclic precursors, allowing for the precise placement of substituents. A notable example is the [4+2] benzannulation strategy, which can produce highly substituted phenols with excellent regioselectivity. illinois.edu This approach involves the reaction of a vinylketene derivative with an alkyne, proceeding through a cascade of pericyclic reactions to form the phenol ring. illinois.edu While powerful, the availability of the necessary starting materials, such as substituted cyclobutenones, can be a limitation. illinois.edu

Directed Ortho-Metalation (DoM): This strategy uses a directing group to activate specific C-H bonds for metalation, followed by reaction with an electrophile. While effective for many substituted aromatics, it requires precursors that are stable to the strong bases used for metalation. illinois.edu

Palladium-Catalyzed Cross-Coupling Reactions: Modern synthetic chemistry offers a variety of cross-coupling reactions that can be used to construct C-C bonds with high precision. An efficient method for synthesizing polysubstituted phenols involves a palladium-catalyzed enyne-diyne [4+2] cross-benzannulation reaction. acs.org This method proceeds in a regiospecific manner, providing access to complex substitution patterns that are difficult to achieve through classical methods. acs.org

A conceptual multi-step synthesis for a polysubstituted phenol might involve the initial synthesis of a less-substituted phenol or benzene (B151609) derivative, followed by the sequential and regiocontrolled introduction of the remaining functional groups through a combination of the above methods. For instance, starting with a pre-functionalized benzene ring and building the phenolic structure through a series of protected steps can ensure the final desired substitution pattern.

Method Description Advantages Challenges Reference
Friedel-Crafts AlkylationElectrophilic aromatic substitution using an alkylating agent and a Lewis acid catalyst.Utilizes readily available starting materials.Poor regioselectivity, polyalkylation, potential for rearrangement, catalyst deactivation by phenol. rsc.org
[4+2] BenzannulationCyclization of vinylketenes with alkynes to form the aromatic ring.High regioselectivity for polysubstituted phenols.Limited availability of specialized starting materials (e.g., cyclobutenones). illinois.edu
Pd-Catalyzed Cross-BenzannulationReaction of enynes and diynes catalyzed by palladium to construct the phenol ring.Excellent regiospecificity, applicable to complex molecules.Requires specialized precursors and catalyst systems. acs.org

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In the context of synthesizing this compound and its derivatives, this involves developing more environmentally benign catalysts, using safer solvents and reagents, and improving atom economy.

A significant focus has been on replacing traditional homogeneous acid catalysts used in alkylation reactions.

Solid Acid Catalysts: Zeolites and other solid acids are promising green alternatives to liquid acids like H₂SO₄ and HF, or Lewis acids like AlCl₃. acs.org Zeolites are microporous aluminosilicates that offer several advantages, including ease of separation from the reaction mixture, reusability, and reduced corrosion and waste. iitm.ac.in Different zeolite structures (e.g., H-beta, H-USY, H-mordenite) exhibit varying activities and selectivities in phenol alkylation, which can be tuned by adjusting the Si/Al ratio and pore dimensions. acs.orgiitm.ac.in Nanocrystalline zeolites, with their larger external surface area, have also shown high activity and selectivity in phenol alkylation reactions. ingentaconnect.com

Ionic Liquids (ILs): Ionic liquids are salts with low melting points that can act as both solvents and catalysts. They are considered "green" due to their low vapor pressure, which reduces air pollution. Chloroindate(III) and other acidic ionic liquids have been shown to be effective and recyclable catalysts for the alkylation of phenols with alkenes, leading to high conversions and selectivities. rsc.orgrsc.org For instance, the aerobic oxidation of 2,3,6-triethylphenol to its corresponding quinone has been successfully carried out in the presence of a transition metal-based ionic liquid, [bmim][CuCl₃], showcasing a more selective and environmentally friendly approach compared to traditional oxidizing agents. heteroletters.org

Greener Reagents and Reaction Media: The principles of green chemistry also encourage the use of less hazardous reagents. For example, using alcohols or alkyl carbonates as alkylating agents instead of alkyl halides improves the atom economy of the reaction, as the byproducts (water or CO₂ and alcohol, respectively) are more benign than the halide salts generated in traditional Friedel-Crafts reactions. rsc.orgrsc.org Furthermore, developing synthetic methods that can be performed in greener solvents, such as water or hydroalcoholic media, is a key goal. A green synthesis of 2-alkyl-1,4-benzenediols has been reported using a water/ethanol solvent system with potassium carbonate as the base, avoiding hazardous solvents and reagents. tandfonline.com

The application of these green chemistry principles not only minimizes the environmental impact of chemical synthesis but can also lead to more efficient and selective processes for producing complex molecules like this compound.

Green Approach Example Benefit Reference
Solid Acid Catalysts Alkylation of phenol with olefins using zeolite catalysts (e.g., H-beta, H-USY).Recyclable, non-corrosive, reduced waste, tunable selectivity. acs.orgiitm.ac.in
Ionic Liquids Alkylation of phenols catalyzed by chloroindate(III) ionic liquids.Recyclable, low volatility, can act as both catalyst and solvent. rsc.orgrsc.org
Alternative Reagents Use of methanol or dimethyl carbonate for phenol alkylation instead of methyl halides.Higher atom economy, formation of benign byproducts (e.g., water). rsc.org
Green Solvents Synthesis of 2-alkyl-1,4-benzenediols in a water/ethanol mixture.Reduced use of volatile and toxic organic solvents. tandfonline.com
Aerobic Oxidation Oxidation of a triethylphenol isomer using a Cu-based ionic liquid and air as the oxidant.Avoids stoichiometric, often toxic, chemical oxidants. heteroletters.org

Chemical Reactivity and Mechanistic Studies of 2,3,4 Triethylphenol

Oxidative Transformations of Triethylphenols

The oxidation of phenols is a fundamental transformation that can lead to a variety of products, including quinones, biphenols, or polymeric materials. The specific outcome is highly dependent on the phenol's substitution pattern, the oxidant, and the catalytic system employed. For tri-substituted phenols like 2,3,4-triethylphenol, these reactions are of interest for synthesizing valuable chemical intermediates.

Aerobic oxidation, which uses molecular oxygen as the ultimate oxidant, is an environmentally and economically favorable method for chemical synthesis. The oxidation of substituted phenols to quinones is a key reaction in this class. Research on the closely related isomer, 2,3,6-triethylphenol, demonstrates that it can be selectively oxidized to the corresponding 2,3,6-triethyl-1,4-benzoquinone using molecular oxygen. heteroletters.orgresearchgate.net This transformation is often facilitated by a catalyst, such as a copper(II) chloride-based ionic liquid, which enhances selectivity and reaction rates, leading to high yields of the quinone product. heteroletters.orgias.ac.in

The general mechanism for such oxidations often involves the formation of phenoxy radicals as key intermediates. In the case of this compound, the presence of ethyl groups at the 2, 3, and 4 positions would direct oxidation to form 2,3,4-triethyl-p-benzoquinone, assuming a similar pathway to other alkylated phenols. The stability of the resulting quinone is enhanced by the presence of alkyl groups, which protect it from further oxidation. researchgate.net In biological systems, enzymes like tyrosinase catalyze the conversion of phenols first to catechols and subsequently to ortho-quinones, a process that relies on a copper-containing active site. orientjchem.orgnih.gov

Transition metals play a crucial role in activating molecular oxygen and catalyzing the selective oxidation of phenols. researchgate.net Complexes of cobalt, manganese, and copper are particularly effective. orientjchem.orgrsc.org The mechanism of catalysis is complex and varies with the metal, its ligand sphere, and the reaction conditions.

Cobalt-Schiff base complexes, for instance, are known to catalyze the oxidation of hindered phenols. The mechanism is believed to involve the formation of a superoxocobalt species that abstracts a hydrogen atom from the phenolic hydroxyl group, initiating the oxidation cascade. tandfonline.com The decomposition of intermediate hydroperoxides in the presence of cobalt(II) or manganese(III) complexes can yield the final quinone products. rsc.org

Copper catalysts are especially prominent in phenol (B47542) oxidation, partly due to their role in biological enzymes like tyrosinase. orientjchem.org Mechanistic studies on model systems suggest several possible pathways. One proposed mechanism involves a mononuclear copper complex, where a Cu(II)-semiquinone species is a key intermediate. uni-kiel.de Another pathway, mimicking tyrosinase, involves a dinuclear copper core that binds and activates molecular oxygen for the hydroxylation and subsequent oxidation of the phenol. nih.govnih.gov The choice of copper salt and ligands can significantly influence catalytic activity and reaction rates. uni-kiel.de For example, the aerobic oxidation of 2,3,6-triethylphenol has been successfully achieved using copper(II) chloride as a catalyst in an ionic liquid medium, which provides a selective and environmentally friendlier system. heteroletters.orgresearchgate.netresearchgate.netresearchgate.net

Interactive Table 1: Catalytic Systems for Oxidation of Substituted Phenols

Catalyst SystemPhenol Substrate(s)OxidantProduct(s)Reference
[Bmim][CuCl3] (ionic liquid)2,3,6-TriethylphenolAerobic (O₂)2,3,6-Triethyl-1,4-benzoquinone heteroletters.orgias.ac.in
Cobalt–Schiff base complexesHindered phenolsAerobic (O₂)Quinones, Peroxy-cobaloxime rsc.org
Cu(II)FTL complexPhenolH₂O₂Catechols, Quinones orientjchem.org
[Cu(CH₃CN)₄]X (X=BF₄⁻, OTf⁻, PF₆⁻)2,4-Di-tert-butylphenolAerobic (O₂)3,5-Di-tert-butyl-ortho-benzoquinone uni-kiel.de

Polymerization Reactions and Oligomeric Behavior

The phenolic hydroxyl group and the available positions on the aromatic ring allow this compound to participate in polymerization reactions, either as a primary monomer or as a comonomer to modify the properties of existing polymer systems.

Phenolic resins, such as novolacs, are produced by the condensation reaction of phenols with aldehydes, typically formaldehyde (B43269), under acidic conditions. akrochem.com Novolacs are thermoplastic polymers that can be cross-linked into a thermoset material. akrochem.comgoogle.com While phenol and cresols are the most common monomers, substituted phenols are frequently incorporated to impart specific properties like improved flexibility, solubility, or modified reactivity.

Patents disclose the use of various alkylphenols, including the isomer 2,3,5-triethylphenol, as suitable comonomers in the synthesis of novolak resins for applications such as photoresists. google.com The inclusion of such tri-substituted phenols can influence the resin's molecular weight, thermal properties, and solubility characteristics, which are critical for performance in electronic applications. google.com The substitution pattern on the phenol affects the number of available sites for condensation with formaldehyde. For this compound, the unsubstituted 5- and 6-positions are available for reaction, allowing it to be integrated into the polymer backbone and to act as a chain-extending unit.

Interactive Table 2: Representative Monomers in Phenolic Resin Synthesis

Resin TypePrimary Monomer(s)Example Co-monomer(s)ApplicationReference
Novolak Resinp-Cresol2,3,5-Triethylphenol, 3,5-XylenolPhotoresists google.com
Novolak ResinPhenol, m-CresolDihydric phenols, Bisphenol AEpoxy resin curing agents google.com
Addition-cured ResinsNovolac PrepolymersCyanate, Epoxy, Acrylate derivativesHigh-char composites nasa.govcore.ac.uk

Integration into Polyphenylene Ether Copolymers

Polyphenylene ether (PPE), also known as polyphenylene oxide (PPO), is a high-performance thermoplastic synthesized through the oxidative coupling of substituted phenols. mdpi.comwikipedia.org The most common monomer is 2,6-dimethylphenol (B121312). However, copolymers are often produced to modify the properties of the resulting resin.

Trialkylphenols are used as comonomers in PPE synthesis. Specifically, copolymers of 2,6-dimethylphenol and the isomer 2,3,6-triethylphenol are well-documented in patent literature. google.comepo.orgepo.org The incorporation of a 2,3,6-trialkylphenol into the polymer chain disrupts its regularity, which can lead to improved processability and solubility. google.comgoogle.com In these copolymers, the 2,3,6-trialkylphenol units can range from approximately 2% to 50% by weight of the total polymer. google.com Given its structural similarity, this compound is expected to behave analogously as a comonomer, reacting via oxidative coupling at the hydroxyl group to become part of the polyether backbone. The integration of such units would modify the thermal properties, such as glass transition temperature, and mechanical characteristics of the final resin composition.

Interactive Table 3: Comonomers in Polyphenylene Ether (PPE) Synthesis

Primary MonomerComonomerPolymer TypePotential ApplicationReference
2,6-Dimethylphenol2,3,6-TriethylphenolPPE CopolymerHigh-impact resin compositions google.com
2,6-Dimethylphenol2,3,6-TrimethylphenolPPE CopolymerThermoplastic resin blends google.comepo.org
2,6-Dipropylphenol2,3,6-TrimethylphenolPPE CopolymerHeat-stable resin compositions justia.com

Derivatization Pathways for Functionalization

Derivatization of this compound involves chemical modification to introduce new functional groups, thereby altering its physical and chemical properties for specific applications. These reactions can target the phenolic hydroxyl group or the aromatic ring itself.

The hydroxyl group is a primary site for functionalization. It can undergo esterification or etherification reactions. For analytical purposes, phenols are often derivatized to improve their chromatographic behavior and detectability. Common derivatizing agents include anhydrides like heptafluorobutyric anhydride (B1165640) or acyl chlorides, which react with the hydroxyl group to form stable esters. scielo.org.za For instance, a general protocol for derivatizing phenolic compounds involves reaction with heptafluorobutyric anhydride in the presence of a base like triethylamine. scielo.org.za Another pathway is sulfation, where a phenolic resin is reacted with a sulfating agent (e.g., an SO₃-pyridine complex) to replace hydroxyl groups with sulfate (B86663) moieties, significantly altering solubility and polarity. google.com

Functionalization can also occur at the C-H bonds of the aromatic ring. The ethyl groups at positions 2, 3, and 4, along with the powerful ortho-, para-directing hydroxyl group, create a unique reactivity pattern. The positions ortho (C6) and meta (C5) to the hydroxyl group are available for substitution. Given the steric hindrance from the adjacent ethyl groups, electrophilic aromatic substitution might be directed preferentially to the less hindered C5 position. Modern synthetic methods, including transition-metal-catalyzed C-H functionalization, offer pathways to selectively introduce aryl or alkyl groups onto the phenolic ring, providing access to complex, highly substituted phenol derivatives. mdpi.comrsc.org

Interactive Table 4: General Derivatization Strategies for Substituted Phenols

Reaction TypeReagent/CatalystFunctional Group IntroducedTarget SiteReference
Acylation/EsterificationHeptafluorobutyric anhydride / TriethylaminePerfluoroacyl esterPhenolic -OH scielo.org.za
SulfationSO₃-Pyridine complexSulfate ester (-OSO₃H)Phenolic -OH google.com
C-H ArylationArylboronic acids / Palladium catalystAryl groupAromatic C-H mdpi.com
Friedel-Crafts Alkylationα-Hydroxyl acids / Borane catalystAlkyl group, followed by lactonizationAromatic C-H chinesechemsoc.org
C-H CarbonylationCO, O₂ / Palladium catalystCarboxylate esterAromatic C-H (para) mdpi.com

Reaction Mechanism Elucidation via Kinetic and Spectroscopic Studies

The elucidation of reaction mechanisms for phenolic compounds is critical for controlling reaction pathways and optimizing product yields. For this compound, while specific, in-depth kinetic and spectroscopic studies are not extensively documented in publicly available literature, a robust understanding of its probable reactive behavior can be inferred from comprehensive studies on structurally analogous substituted phenols. The following sections draw upon established research on similar compounds to project the likely mechanistic pathways for this compound in key chemical transformations.

Kinetic studies, which measure the rates of reactions, and spectroscopic analyses, which identify transient intermediates and final products, are the cornerstones of mechanistic investigation. For phenols, common reactions include electrophilic aromatic substitution (such as halogenation and alkylation) and oxidation. The electronic effects of the three ethyl groups and the hydroxyl group, along with steric hindrance, are expected to govern the reactivity and regioselectivity of this compound.

Electrophilic Aromatic Substitution (e.g., Chlorination):

Studies on the chlorination of various substituted phenols provide a strong model for predicting the behavior of this compound. Research on the chlorination of phenol and its derivatives by reagents like sodium hypochlorite (B82951) (NaOCl) in alkaline solutions has shown that the reaction kinetics are typically first-order with respect to both the phenol and the chlorinating agent, and inversely first-order with respect to hydroxide (B78521) ion concentration. niscpr.res.inresearchgate.net This suggests a rate-determining step involving the electrophilic attack of the chlorinating species on the phenoxide ion, which is more susceptible to electrophilic attack than the neutral phenol.

The proposed mechanism for the chlorination of a substituted phenol is as follows:

Deprotonation: The phenol (ArOH) is in equilibrium with its corresponding phenoxide ion (ArO⁻) in an alkaline medium. ArOH + OH⁻ ⇌ ArO⁻ + H₂O

Electrophilic Attack: The phenoxide ion is then attacked by the electrophilic chlorine species (e.g., HOCl derived from NaOCl). This is generally the rate-determining step. ArO⁻ + HOCl → Chlorinated Phenol + OH⁻

For this compound, the hydroxyl group is a powerful activating group, directing electrophiles to the ortho and para positions. However, in this specific isomer, the 2- and 4-positions are already substituted with ethyl groups. Therefore, electrophilic substitution is anticipated to occur at the vacant 6-position (ortho to the hydroxyl group) and the 5-position (meta to the hydroxyl group, but ortho to two ethyl groups). The ethyl groups are also activating and will influence the precise location of substitution.

Kinetic data from studies on other alkylphenols can provide insight into the expected reaction rates. For instance, the presence of electron-donating alkyl groups generally increases the rate of electrophilic substitution. niscpr.res.inresearchgate.net

Interactive Table: Kinetic Data for Chlorination of Various Substituted Phenols

Phenolic CompoundRelative Rate Constant (k)Activating/Deactivating Group
Phenol1.00-
4-Methylphenol4.50Activating
4-Ethylphenol4.45Activating
2-Methylphenol5.25Activating
4-Chlorophenol0.30Deactivating

This table is illustrative and compiled from data on monosubstituted phenols to demonstrate electronic effects. The rates are relative to phenol. niscpr.res.inresearchgate.net

Oxidation Reactions:

The oxidation of phenols, particularly hindered phenols, is a field of significant study due to their role as antioxidants. vinatiorganics.com The mechanism of oxidation can proceed via several pathways, primarily hydrogen atom transfer (HAT) or single electron transfer (SET), depending on the oxidant and reaction conditions. rsc.orgresearchgate.net

For a sterically hindered phenol like this compound, the initial step in oxidation is often the abstraction of the hydrogen atom from the hydroxyl group by a radical species (R•) to form a stable phenoxyl radical.

ArOH + R• → ArO• + RH

The stability of the resulting phenoxyl radical is a key factor in the antioxidant activity of the phenol. In this compound, the ethyl groups at the 2- and 4-positions provide some steric shielding to the oxygen radical and also contribute to its electronic stabilization. Spectroscopic techniques like Electron Paramagnetic Resonance (EPR) are instrumental in detecting and characterizing such radical intermediates. rsc.org

The subsequent reactions of the phenoxyl radical can include dimerization to form diphenoquinones or further oxidation. researchgate.net

Alkylation Reactions:

The alkylation of phenols is a commercially important reaction. Mechanistic studies, often employing in situ spectroscopic methods like solid-state Nuclear Magnetic Resonance (NMR), have provided detailed insights into these processes, particularly over solid acid catalysts like zeolites. pnnl.govacs.org

When alkylating a phenol with an alcohol or an alkene, two main pathways are considered: direct C-alkylation and initial O-alkylation followed by intramolecular rearrangement to the C-alkylated product. acs.org

O-Alkylation (Ether Formation): Phenol can react to form a phenyl ether. This is often a kinetically favored but reversible step. pnnl.gov

C-Alkylation (Friedel-Crafts type): The alkyl group is directly attached to the aromatic ring. This is typically the thermodynamically favored pathway.

For this compound, further alkylation would likely be disfavored due to significant steric hindrance from the existing three ethyl groups and the hydroxyl group. However, if forced under harsh conditions, the incoming alkyl group would be directed by the existing substituents.

In situ spectroscopic studies on related systems have shown that the reaction can proceed through the formation of a carbenium ion from the alkylating agent, which then acts as the electrophile. pnnl.govacs.org The reaction environment, including the solvent and the nature of the catalyst, can significantly influence the dominant mechanistic pathway. rsc.orgresearchgate.net

Interactive Table: Product Distribution in Phenol Alkylation with Cyclohexene

CatalystOrtho-Product (%)Para-Product (%)O-Alkylated Product (%)
Zeolite H-BEA25705
Amberlyst-1530655
p-Toluenesulfonic Acid40555

This table is illustrative, based on typical selectivities observed in phenol alkylation, to demonstrate how different catalysts can influence product distribution. acs.orgwhiterose.ac.uk

Advanced Spectroscopic and Chromatographic Characterization of 2,3,4 Triethylphenol

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

To fully characterize 2,3,4-triethylphenol by NMR spectroscopy, both ¹H and ¹³C NMR data would be essential.

¹H NMR: The proton NMR spectrum would be expected to show distinct signals for the aromatic protons and the protons of the three ethyl groups. The aromatic region would likely display two doublets, corresponding to the protons at the C5 and C6 positions of the phenyl ring, with their chemical shifts and coupling constants providing information about their electronic environment and spatial relationship. The ethyl groups would each exhibit a quartet for the methylene (B1212753) (-CH₂-) protons and a triplet for the methyl (-CH₃) protons, with integration values corresponding to the number of protons. The precise chemical shifts would be influenced by their positions on the aromatic ring.

¹³C NMR: The carbon NMR spectrum would show distinct signals for each of the unique carbon atoms in the molecule. This would include signals for the six carbons of the aromatic ring (four substituted and two unsubstituted) and two signals for each of the three different ethyl groups (one for the -CH₂- and one for the -CH₃). The chemical shifts of the aromatic carbons would provide insight into the electronic effects of the hydroxyl and ethyl substituents.

A data table for NMR would typically look as follows, but is currently unavailable for this compound.

Table 1: Hypothetical NMR Data for this compound

¹H NMR Chemical Shift (ppm) Multiplicity Coupling Constant (J, Hz) Integration Assignment
Aromatic-H - d - 1H H-6
Aromatic-H - d - 1H H-5
OH - s - 1H OH
Methylene - q - 2H CH₂ (C2-ethyl)
Methylene - q - 2H CH₂ (C3-ethyl)
Methylene - q - 2H CH₂ (C4-ethyl)
Methyl - t - 3H CH₃ (C2-ethyl)
Methyl - t - 3H CH₃ (C3-ethyl)
Methyl - t - 3H CH₃ (C4-ethyl)
¹³C NMR Chemical Shift (ppm) Assignment
Aromatic-C - C-1 (C-OH)
Aromatic-C - C-2
Aromatic-C - C-3
Aromatic-C - C-4
Aromatic-C - C-5
Aromatic-C - C-6
Methylene-C - CH₂ (C2-ethyl)
Methylene-C - CH₂ (C3-ethyl)
Methylene-C - CH₂ (C4-ethyl)
Methyl-C - CH₃ (C2-ethyl)
Methyl-C - CH₃ (C3-ethyl)
Methyl-C - CH₃ (C4-ethyl)
Note:

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

IR and Raman spectroscopy are complementary techniques used to identify functional groups within a molecule.

IR Spectroscopy: The IR spectrum of this compound would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the phenolic hydroxyl group. Characteristic C-H stretching vibrations of the ethyl groups and the aromatic ring would appear around 2850-3100 cm⁻¹. The C=C stretching vibrations of the aromatic ring would be observed in the 1450-1600 cm⁻¹ region. C-O stretching of the phenol (B47542) would be found in the 1200-1300 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would also detect the vibrations of the aromatic ring and the ethyl groups. Aromatic C=C stretching bands are typically strong in Raman spectra. The symmetric vibrations of the ethyl groups would also be Raman active.

A data table summarizing key vibrational modes would be structured as follows, but is currently unavailable for this compound.

Table 2: Hypothetical Vibrational Spectroscopy Data for this compound

Vibrational Mode Expected IR Frequency (cm⁻¹) Expected Raman Shift (cm⁻¹)
O-H Stretch (Phenol) 3200-3600 (broad) Weak or not observed
Aromatic C-H Stretch 3000-3100 3000-3100
Aliphatic C-H Stretch 2850-2970 2850-2970
Aromatic C=C Stretch 1450-1600 1450-1600 (strong)
C-O Stretch (Phenol) 1200-1300 Observable
Note:

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₁₂H₁₈O), the expected molecular weight is approximately 178.27 g/mol . The mass spectrum would show a molecular ion peak (M⁺) at m/z 178. A prominent fragment would likely be the loss of a methyl group (M-15) at m/z 163, or an ethyl group (M-29) at m/z 149, due to benzylic cleavage.

A data table for MS would typically include the following information, which is not available for this compound.

Table 3: Hypothetical Mass Spectrometry Data for this compound

m/z Relative Intensity (%) Possible Fragment
178 - [M]⁺
163 - [M-CH₃]⁺
149 - [M-C₂H₅]⁺
Note:

High-Resolution Chromatographic Techniques for Purity and Isomer Separation

High-performance liquid chromatography (HPLC) and gas chromatography (GC) are powerful techniques for assessing the purity of this compound and for separating it from its isomers (e.g., 2,4,5-triethylphenol, 2,4,6-triethylphenol).

HPLC: A reversed-phase HPLC method, likely using a C18 column with a mobile phase consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727), would be suitable for analyzing this compound. The retention time would be specific to the compound under the given conditions and could be used for quantification and purity assessment. Separation of triethylphenol isomers would depend on the subtle differences in their polarity and interaction with the stationary phase. chromforum.orgrsc.org

GC: Gas chromatography, often coupled with mass spectrometry (GC-MS), is another excellent technique for separating volatile compounds like triethylphenols. A non-polar or medium-polarity capillary column would likely be used. The elution order of the isomers would depend on their boiling points and interactions with the stationary phase.

A data table for chromatographic separation would contain the following details, which are not available for this compound.

Table 4: Hypothetical Chromatographic Parameters for this compound

Technique Column Mobile Phase/Carrier Gas Flow Rate Temperature Program Retention Time (min)
HPLC C18, 5 µm, 4.6 x 250 mm Acetonitrile:Water (e.g., 70:30) 1.0 mL/min Isothermal (e.g., 25 °C) -
GC DB-5, 30 m x 0.25 mm, 0.25 µm Helium 1.0 mL/min e.g., 100 °C (2 min), then 10 °C/min to 250 °C -
Note:

X-ray Diffraction (XRD) for Crystalline Structure Analysis (if applicable)

If this compound can be obtained in a crystalline form, single-crystal X-ray diffraction would provide the definitive three-dimensional structure of the molecule in the solid state. This analysis would yield precise bond lengths, bond angles, and information about the crystal packing and intermolecular interactions, such as hydrogen bonding involving the phenolic hydroxyl group. To date, no published crystal structure for this compound has been found in crystallographic databases.

Theoretical and Computational Chemistry Approaches to 2,3,4 Triethylphenol

Quantum Chemical Calculations of Electronic Structure and Reactivity

Quantum chemical calculations are fundamental in elucidating the electronic structure and predicting the reactivity of 2,3,4-triethylphenol. These calculations, often employing methods like Hartree-Fock (HF) and post-Hartree-Fock methods, provide a detailed picture of electron distribution and orbital energies. The presence of the hydroxyl group and three ethyl substituents on the benzene (B151609) ring significantly influences the molecule's electronic properties. The hydroxyl group acts as a strong electron-donating group, increasing the electron density of the aromatic ring, particularly at the ortho and para positions. The ethyl groups, through hyperconjugation and inductive effects, further contribute to this electron-donating nature.

Reactivity descriptors derived from quantum chemical calculations, such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial for predicting chemical behavior. The HOMO-LUMO gap is a key indicator of chemical reactivity, with a smaller gap generally implying higher reactivity. For this compound, the electron-donating substituents are expected to raise the HOMO energy, making the molecule more susceptible to electrophilic attack. Conversely, the LUMO energy might be less affected. The precise values of these descriptors allow for a quantitative assessment of its reactivity compared to other phenols.

Computational Modeling of Reaction Pathways and Transition States

Computational modeling is an invaluable tool for exploring the potential reaction pathways of this compound and identifying the associated transition states. By mapping the potential energy surface, researchers can determine the most likely mechanisms for various reactions, such as oxidation, electrophilic substitution, and etherification. For instance, in an electrophilic substitution reaction, computational models can predict whether the incoming electrophile will preferentially attack the C5 or C6 position of the ring, which are the remaining unsubstituted carbons.

The identification of transition state structures is a critical aspect of this modeling. These high-energy structures represent the bottleneck of a reaction, and their calculated energies determine the activation energy and, consequently, the reaction rate. For this compound, the steric hindrance from the three ethyl groups can significantly influence the geometry and energy of the transition states, potentially favoring certain reaction pathways over others that might be electronically preferred but sterically hindered.

Molecular Dynamics Simulations for Conformational Analysis and Intermolecular Interactions

Molecular dynamics (MD) simulations offer a dynamic perspective on the behavior of this compound, allowing for the exploration of its conformational flexibility and intermolecular interactions over time. The three ethyl groups can rotate around their C-C single bonds, and the hydroxyl group's hydrogen can also rotate, leading to a complex conformational landscape. MD simulations can sample these different conformations and determine their relative stabilities and populations at a given temperature.

Density Functional Theory (DFT) Applications in Phenol (B47542) Chemistry

Density Functional Theory (DFT) has become a workhorse in computational chemistry for studying substituted phenols like this compound due to its favorable balance of accuracy and computational cost. DFT methods are widely used to calculate a variety of properties, including optimized geometries, electronic structures, and vibrational frequencies. Different functionals, such as B3LYP or M06-2X, combined with various basis sets, can be employed to achieve high accuracy.

In the context of phenol chemistry, DFT is particularly useful for studying the effects of substituents on the properties of the phenol ring. For this compound, DFT calculations can quantify the impact of the three ethyl groups on the O-H bond dissociation enthalpy, which is a measure of its antioxidant activity. Additionally, DFT can be used to calculate the molecule's electrostatic potential map, visually representing the electron-rich and electron-poor regions and providing insights into its reactivity and intermolecular interactions.

In Silico Predictions of Spectroscopic Properties

Computational methods, particularly DFT, are powerful tools for the in silico prediction of the spectroscopic properties of this compound. These predictions are invaluable for interpreting experimental spectra and can aid in the identification and characterization of the molecule.

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C nuclei can be calculated with high accuracy using methods like the Gauge-Independent Atomic Orbital (GIAO) method within a DFT framework. These calculations can help assign the peaks in an experimental NMR spectrum to specific atoms in the molecule, which can be challenging due to the presence of multiple ethyl groups.

Infrared (IR) Spectroscopy: The vibrational frequencies and their corresponding intensities can be calculated to generate a theoretical IR spectrum. This allows for the assignment of experimental absorption bands to specific vibrational modes, such as the O-H stretch, C-H stretches of the ethyl groups and the aromatic ring, and various ring breathing and bending modes.

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and thus the UV-Vis absorption spectrum of this compound. These calculations can help understand the origin of the observed absorption bands and how they are influenced by the substituents on the phenol ring.

Property Computational Method Predicted Value/Information
Electronic Structure Quantum Chemistry (e.g., HF, DFT)Electron density distribution, HOMO-LUMO energies and gap
Reactivity Quantum Chemistry (e.g., DFT)Reactivity indices, electrostatic potential map
Reaction Pathways Computational Modeling (e.g., DFT)Minimum energy paths, transition state structures, activation energies
Conformational Analysis Molecular Dynamics (MD)Stable conformers, rotational barriers, population analysis
Intermolecular Interactions Molecular Dynamics (MD)Hydrogen bonding patterns, radial distribution functions
¹H and ¹³C NMR Spectra DFT (e.g., GIAO)Chemical shifts
IR Spectrum DFTVibrational frequencies and intensities
UV-Vis Spectrum TD-DFTElectronic transition energies and oscillator strengths

Applications of 2,3,4 Triethylphenol in Advanced Materials Science

Role as a Monomeric Unit in Polymer Synthesis

The hydroxyl group and the reactive sites on the aromatic ring of 2,3,4-Triethylphenol allow it to serve as a monomeric unit in various polymerization reactions, leading to the formation of specialized polymers.

Phenolic resins are synthetic polymers obtained through the reaction of phenol (B47542) or substituted phenols with an aldehyde, most commonly formaldehyde (B43269). wikipedia.org These resins are broadly classified into two types: resoles, formed under alkaline conditions with an excess of formaldehyde, and novolacs, synthesized under acidic conditions with an excess of phenol. wikipedia.orgslideshare.net

Theoretically, this compound can be used as a substituted phenol monomer to produce novolac resins. In this acid-catalyzed step-growth polymerization, formaldehyde reacts with the phenol at the ortho and para positions relative to the hydroxyl group. For this compound, the hydroxyl group is at position 1. The ethyl groups at positions 2, 3, and 4 leave the para-position (position 6) and one ortho-position (position 5) available for reaction with formaldehyde to form methylene (B1212753) bridges, linking the monomer units. plenco.com

The incorporation of the bulky and hydrophobic triethyl-substituted phenol into the novolac backbone would be expected to significantly influence the resin's properties. The ethyl groups would increase the resin's organosolubility and hydrophobicity, potentially improving its moisture resistance. However, the steric hindrance caused by the ethyl groups might reduce the reaction rate and the ultimate cross-linking density when the novolac is cured (typically with a curing agent like hexamethylenetetramine), which could affect the final thermal and mechanical properties. plenco.com

Illustrative Properties of a Hypothetical this compound Novolac Resin

Property Expected Value/Characteristic Rationale
Appearance Light yellow to amber solid Typical for novolac resins. plenco.com
Solubility Soluble in polar organic solvents (e.g., acetone, alcohols). plenco.com The phenolic backbone provides polarity.
Moisture Resistance Higher than standard phenol novolac Increased hydrophobicity from ethyl groups.
Glass Transition Temp. (Tg) Potentially lower than standard phenol novolac Bulky ethyl groups may disrupt chain packing and reduce intermolecular forces.

| Curing Reactivity | Potentially lower than standard phenol novolac | Steric hindrance at reactive sites may slow the cross-linking reaction. plenco.com |

This compound can also be envisioned as a comonomer in the synthesis of high-performance copolymers, such as polyphenylene ethers (PPE) or polyphenylene oxides (PPO). These polymers are known for their excellent thermal stability, dimensional stability, and dielectric properties. wikipedia.org PPE is typically synthesized through the oxidative coupling of substituted phenols, like 2,6-xylenol. asahi-kasei-plastics.com

A patent for a resin composition mentions a copolymer derived from 2,6-dimethylphenol (B121312) and 2,3,6-triethylphenol, indicating that tri-substituted phenols can be incorporated into PPE backbones. google.comjustia.com By analogy, this compound could be copolymerized with other phenols (e.g., 2,6-dimethylphenol) to create a modified PPE resin. The inclusion of this compound units would disrupt the regular chain packing of the homopolymer, likely leading to a more amorphous structure, which could enhance solubility and processability. The bulky ethyl groups would also be expected to lower the glass transition temperature (Tg) compared to a homopolymer like poly(2,6-dimethyl-1,4-phenylene) ether.

Illustrative Comparison of PPE Homopolymer vs. Hypothetical PPE Copolymer

Property Poly(2,6-dimethyl-1,4-phenylene) Ether (PPE) Hypothetical PPE with this compound Comonomer
Glass Transition Temp. (Tg) ~215 °C < 215 °C
Solubility Soluble in chlorinated hydrocarbons and aromatic solvents Potentially enhanced solubility in a wider range of solvents
Melt Viscosity Very high, difficult to process alone asahi-kasei-plastics.com Lower, improved processability
Moisture Absorption Very low Very low, potentially lower due to increased hydrophobicity

| Dielectric Constant | ~2.55 | Expected to remain low |

Engineering of Polymer Composites Incorporating Triethylphenol Moieties

Polymer composites are materials where a polymer matrix is reinforced with a second phase, such as fibers (e.g., glass, carbon) or particles (e.g., silica, carbon nanotubes), to achieve properties superior to the individual components. Phenolic resins are frequently used as matrix materials in composites due to their high thermal stability and chemical resistance. plenco.com

A resin derived from this compound could serve as the matrix for advanced composites. The functionalization of reinforcing agents, such as carbon nanotubes, with phenol groups has been shown to improve their dispersion and interfacial adhesion with a phenolic resin matrix. google.com A similar strategy could be employed where the surface of a filler is modified to be more compatible with the hydrophobic nature of a this compound-based resin, enhancing stress transfer from the matrix to the reinforcement and thus improving the composite's mechanical properties. The inherent moisture resistance of a triethylphenol-based resin could also translate to composites with better performance in humid environments.

Advanced Catalytic Material Development Utilizing Phenolic Structures

Phenolic compounds, with their ability to coordinate with metal ions, are excellent ligands for the development of catalytic materials. rsc.orgrsc.org Metal-phenolic networks (MPNs) are a class of coordination materials where metal ions are cross-linked by phenolic ligands, creating structures with high surface areas and accessible active sites. rsc.org

This compound could serve as a ligand in the synthesis of such catalytic materials. The hydroxyl group and the oxygen atoms of the resulting polymer could coordinate with various metal ions (e.g., Fe, Cu, Mn) to form a catalytically active network. acs.orgorientjchem.org The ethyl groups would influence the steric environment around the metal centers, which could tune the selectivity of catalytic reactions. Furthermore, the hydrophobic nature imparted by the ethyl groups might make the resulting catalyst more effective in non-aqueous reaction media.

Research has shown that transition metal-based ionic liquids can catalyze the aerobic oxidation of substituted phenols, including 2,3,6-triethylphenol. researchgate.net This highlights the catalytic relevance of the triethylphenol structure. Developing a solid catalyst based on a this compound-metal network could offer advantages in terms of catalyst recovery and reusability compared to homogeneous systems. Such materials could find applications in selective oxidation reactions or other fine chemical syntheses. researchgate.netresearchgate.net

Environmental Fate and Interactions of Triethylphenols

Adsorption and Sorption Processes on Geologic and Engineered Materials

The mobility of 2,3,4-Triethylphenol in the environment is significantly influenced by its adsorption and sorption to various surfaces. Due to its chemical structure, which includes a hydrophobic ethyl group attached to a polar phenol (B47542) ring, this compound is expected to exhibit a notable affinity for organic matter present in soil and sediments. This partitioning behavior is a key factor in its environmental distribution.

Adsorption Mechanisms and Influencing Factors:

The primary mechanism for the sorption of alkylphenols like this compound in geologic materials is hydrophobic partitioning. The nonpolar ethyl groups on the phenol ring contribute to its tendency to associate with the organic carbon fraction of soil and sediment, thereby reducing its concentration in the aqueous phase. The extent of this sorption is influenced by several factors:

Soil and Sediment Organic Carbon Content: A higher organic carbon content in soil or sediment generally leads to greater adsorption of hydrophobic organic compounds.

Particle Size and Surface Area: Smaller particles, such as those found in clay and silt, have a larger surface area-to-volume ratio, which can provide more sites for adsorption.

pH of the Surrounding Medium: The pH can affect the speciation of the phenolic group. At a pH below its pKa, this compound will exist predominantly in its neutral form, which is more hydrophobic and thus more likely to adsorb to organic matter.

Presence of Other Organic Contaminants: Competitive adsorption can occur if other hydrophobic organic compounds are present in the environment.

Research on other phenols has demonstrated that amending soil-bentonite vertical barriers with activated carbon can significantly enhance the containment of phenolic compounds. nih.gov This is attributed to the hydrophobic partitioning of the phenols to the activated carbon. nih.gov The adsorption capacity has been shown to increase with a higher activated carbon content. nih.gov This suggests that engineered materials with high organic carbon content or activated carbon could be effective in sequestering this compound from contaminated water.

The table below summarizes the expected sorption behavior of this compound on different materials.

Material TypeExpected Sorption CapacityPrimary Sorption MechanismInfluencing Factors
Geologic Materials
SandLowWeak van der Waals forcesLow organic matter content
ClayModerate to HighHydrophobic interactions, surface complexationHigh surface area, potential for cation exchange
Soil with High Organic MatterHighHydrophobic partitioningOrganic carbon content, pH
SedimentHighHydrophobic partitioningOrganic carbon content, anaerobic conditions
Engineered Materials
Activated CarbonVery HighHydrophobic partitioning, pi-pi interactionsPorous structure, large surface area
BiocharHighHydrophobic partitioning, pore-fillingFeedstock, pyrolysis temperature
ZeolitesLow to ModeratePore-filling, weak electrostatic interactionsPore size, surface modification

Environmental Degradation Pathways and Metabolite Formation

The persistence of this compound in the environment is largely determined by its susceptibility to degradation processes, primarily microbial degradation. While specific pathways for this compound have not been elucidated, the degradation of other alkylphenols has been studied, providing a basis for predicting its fate.

Biodegradation:

Microbial degradation is the principal mechanism for the breakdown of alkylphenols in the environment. nih.govresearchgate.net Bacteria, in particular, play a crucial role in the aerobic and anaerobic transformation of these compounds. nih.govresearchgate.netresearchgate.net For many alkylphenols, the initial step in aerobic degradation involves the hydroxylation of the aromatic ring, followed by ring cleavage. nih.govresearchgate.net Another potential pathway is the oxidation of the alkyl chain. nih.govresearchgate.net

Based on studies of similar compounds, a plausible aerobic degradation pathway for this compound could involve the following steps:

Hydroxylation: An initial attack by monooxygenase enzymes could introduce an additional hydroxyl group onto the aromatic ring, forming a catechol or hydroquinone (B1673460) derivative.

Ring Cleavage: The dihydroxylated intermediate would then be susceptible to ring cleavage by dioxygenase enzymes, leading to the formation of aliphatic acids.

Further Metabolism: These aliphatic acids can then enter central metabolic pathways, such as the Krebs cycle, and be completely mineralized to carbon dioxide and water.

Under anaerobic conditions, the degradation of phenolic compounds is generally slower and involves different microbial consortia. researchgate.net The initial steps may involve carboxylation of the aromatic ring before cleavage.

Metabolite Formation:

The table below outlines the potential degradation pathways and key metabolites of this compound.

Degradation ProcessConditionsKey Enzymes (Hypothesized)Potential Metabolites
Aerobic Biodegradation Oxygen-rich environments (e.g., surface water, aerobic soil)Monooxygenases, DioxygenasesHydroxylated 2,3,4-Triethylphenols, Aliphatic Carboxylic Acids
Anaerobic Biodegradation Oxygen-depleted environments (e.g., sediments, groundwater)Carboxylases, ReductasesCarboxylated 2,3,4-Triethylphenols, Volatile Fatty Acids
Photodegradation Presence of sunlight (e.g., surface waters)-Oxidized and fragmented byproducts

Interactions with Soil and Sediment Components

The interaction of this compound with soil and sediment components is a critical aspect of its environmental fate, influencing its bioavailability and transport. The primary interaction is sorption to the solid phase, which is largely governed by the compound's hydrophobicity and the physicochemical properties of the soil or sediment.

Sorption to Organic Matter:

The dominant factor controlling the sorption of this compound in most soils and sediments is the organic matter content. researchgate.net The hydrophobic ethyl groups of the molecule favor partitioning into the nonpolar organic fraction of the soil matrix. This process reduces the concentration of this compound in the porewater, thereby limiting its mobility and bioavailability to microorganisms. The strength of this sorption is often described by the organic carbon-water (B12546825) partition coefficient (Koc). While a specific Koc for this compound is not available, it is expected to be significant based on its structure.

Interaction with Clay Minerals:

Clay minerals can also contribute to the sorption of this compound, although generally to a lesser extent than organic matter in soils with significant organic content. Sorption to clay surfaces can occur through various mechanisms, including weak van der Waals forces and potential hydrogen bonding with the phenolic hydroxyl group. The type of clay mineral and the presence of exchangeable cations can influence the extent of this interaction.

Influence on Bioavailability:

The sorption of this compound to soil and sediment particles has a direct impact on its bioavailability. Strongly sorbed molecules are less available for microbial degradation and uptake by organisms. This can lead to the persistence of the compound in the solid phase, creating a long-term reservoir of contamination. Desorption from these matrices can then lead to a slow release of this compound into the surrounding environment.

The following table summarizes the key interactions of this compound with soil and sediment components.

Soil/Sediment ComponentPrimary Interaction MechanismEffect on this compound
Organic Matter (Humic and Fulvic Acids) Hydrophobic partitioningStrong sorption, reduced mobility and bioavailability
Clay Minerals (e.g., Montmorillonite, Kaolinite) Weak van der Waals forces, potential hydrogen bondingModerate sorption, can influence transport
Mineral Oxides (e.g., Iron and Aluminum Oxides) Surface complexationMinor contribution to overall sorption
Microorganisms Biodegradation, biosorptionTransformation to metabolites, potential for accumulation in biomass

Analytical Methodologies for Environmental Monitoring

Accurate and sensitive analytical methods are essential for the detection and quantification of this compound in various environmental matrices, including water, soil, and sediment. The choice of method depends on the concentration levels expected and the complexity of the sample matrix.

Sample Preparation:

Prior to instrumental analysis, a sample preparation step is typically required to extract and concentrate the analyte from the environmental matrix. env.go.jp

Water Samples: For water samples, liquid-liquid extraction (LLE) with a suitable organic solvent or solid-phase extraction (SPE) using a sorbent material that retains phenolic compounds is common. nih.gov

Soil and Sediment Samples: The extraction of this compound from solid matrices often involves techniques such as Soxhlet extraction, ultrasonic extraction, or accelerated solvent extraction (ASE) with an appropriate solvent system. env.go.jpnih.gov A cleanup step may be necessary to remove interfering co-extracted substances. env.go.jp

Instrumental Analysis:

Several instrumental techniques are suitable for the analysis of this compound.

High-Performance Liquid Chromatography (HPLC): HPLC coupled with ultraviolet (UV) or fluorescence detection is a widely used technique for the analysis of phenols. idosi.orgchemtest.comalsenvironmental.co.uk Reversed-phase HPLC with a C18 column is typically employed for the separation of these compounds. idosi.orgalsenvironmental.co.uk

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique that provides both high sensitivity and selectivity for the identification and quantification of this compound. emerypharma.comintertek.comthermofisher.comyoutube.com Derivatization of the phenolic hydroxyl group may be performed to improve its volatility and chromatographic behavior. emerypharma.com GC-MS allows for the confirmation of the analyte's identity through its mass spectrum. intertek.comthermofisher.comyoutube.com

The table below provides an overview of the analytical methodologies for monitoring this compound.

Analytical TechniqueSample MatrixSample PreparationDetection Limit (Typical)AdvantagesDisadvantages
HPLC-UV Water, Soil, SedimentLLE, SPE, Ultrasonic ExtractionLow to mid µg/LRobust, widely availableModerate sensitivity, potential for interferences
HPLC-Fluorescence Water, Soil, SedimentLLE, SPE, Ultrasonic ExtractionLow µg/L to ng/LHigh sensitivity and selectivity for fluorescent compoundsNot all phenols are naturally fluorescent
GC-MS Water, Soil, SedimentLLE, SPE, Soxhlet Extraction, Derivatizationng/L to pg/LHigh sensitivity, high selectivity, structural confirmationMay require derivatization, more complex instrumentation
GC-FID Water, Soil, SedimentLLE, SPE, Soxhlet Extractionµg/LGood for quantification, robustLower selectivity than MS, not suitable for identification of unknowns

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.